8-((5-Chloroquinolin-8-yl)oxy)octyl acetate

Structural chemistry Herbicide safener design Structure-activity relationship

8-((5-Chloroquinolin-8-yl)oxy)octyl acetate (CAS 88350-09-8; molecular formula C₁₉H₂₄ClNO₃; average mass 349.86 g/mol) is a synthetic 5-chloroquinolin-8-yloxyacetic acid ester bearing a linear n-octyl substituent. The compound belongs to the 5-chloroquinolin-8-oxyalkanecarboxylic acid ester family, a class patented for use as herbicide safeners (antidotes) that protect cultivated crops from phytotoxic herbicide injury.

Molecular Formula C19H24ClNO3
Molecular Weight 349.8 g/mol
Cat. No. B12902760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((5-Chloroquinolin-8-yl)oxy)octyl acetate
Molecular FormulaC19H24ClNO3
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESCC(=O)OCCCCCCCCOC1=C2C(=C(C=C1)Cl)C=CC=N2
InChIInChI=1S/C19H24ClNO3/c1-15(22)23-13-6-4-2-3-5-7-14-24-18-11-10-17(20)16-9-8-12-21-19(16)18/h8-12H,2-7,13-14H2,1H3
InChIKeyLVHJPGMYEBOPNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-((5-Chloroquinolin-8-yl)oxy)octyl acetate: Chemical Identity, Physicochemical Profile, and In-Class Positioning for Scientific Procurement


8-((5-Chloroquinolin-8-yl)oxy)octyl acetate (CAS 88350-09-8; molecular formula C₁₉H₂₄ClNO₃; average mass 349.86 g/mol) is a synthetic 5-chloroquinolin-8-yloxyacetic acid ester bearing a linear n-octyl substituent [1]. The compound belongs to the 5-chloroquinolin-8-oxyalkanecarboxylic acid ester family, a class patented for use as herbicide safeners (antidotes) that protect cultivated crops from phytotoxic herbicide injury [2]. Its closest commercial analog is cloquintocet-mexyl (heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate, CAS 99607-70-2), a racemic branched-chain ester used globally as an agrochemical safener in small-grain cereals [3]. Additional in-class comparators include the ethyl ester A2793 (CAS 88349-90-0), a reported inhibitor of TWIK-related potassium channels TRESK and TASK-1 , and the free acid cloquintocet (CAS 88349-88-6).

Chain-Length SAR Linear C8 ester for systematic safener SAR calibration
Achiral Reference Eliminates enantiomer-dependent analytical variability
Formulation Research Predicted higher thermal stability supports handling studies

Why 8-((5-Chloroquinolin-8-yl)oxy)octyl acetate Cannot Be Generically Substituted by Cloquintocet-mexyl or Shorter-Chain Ester Analogs


Within the 5-chloroquinolin-8-oxyacetate ester class, the alkyl ester moiety is not merely a pharmacokinetic modifier but a critical determinant of both physicochemical behavior and biological target engagement. Cloquintocet-mexyl bears a branched heptan-2-yl chain (C₇, racemic at the 2-position) [1], whereas the target compound possesses a linear, unbranched n-octyl chain (C₈)—differing in chain length, branching topology, and stereochemical complexity. These structural differences translate into quantifiably distinct predicted logP values, molecular volume, rotational degrees of freedom, and hydrolytic stability profiles that directly influence solubility, membrane permeability, and in vivo pro-drug conversion kinetics . Furthermore, the ethyl ester A2793 has been characterized as a TRESK/TASK-1 potassium channel inhibitor (IC₅₀ = 6.8 μM) , demonstrating that even within this scaffold, different ester chain lengths can redirect biological activity toward entirely distinct protein targets. Simply assuming functional interchangeability among analogs within this class without chain-length-specific experimental validation risks both target promiscuity and unpredictable performance in biological assays or formulation contexts.

Branched C7 chain may shift lipophilicity and hydrolysis kinetics compared to linear C8 ester.
Ethyl ester A2793 targets TRESK/TASK-1 potassium channels, not safener pathways — chain-length-driven target selectivity may differ.
Racemic cloquintocet-mexyl introduces enantiomer-dependent variability absent in the achiral octyl ester.

Quantitative Differential Evidence for 8-((5-Chloroquinolin-8-yl)oxy)octyl acetate Versus Closest Analogs


Chain Length and Topology Differentiation: Linear C₈ Octyl Ester vs. Branched C₇ Heptan-2-yl Ester (Cloquintocet-mexyl)

8-((5-Chloroquinolin-8-yl)oxy)octyl acetate incorporates a linear, unbranched n-octyl ester chain (8-carbon straight chain) [1]. In contrast, cloquintocet-mexyl, the dominant commercial analog, employs a branched heptan-2-yl ester (7-carbon chain with a methyl branch at the 2-position, racemic mixture of R and S enantiomers) . This difference has three measurable consequences: (i) the target compound has one additional methylene unit (molecular mass 349.86 vs. 335.83 Da), (ii) the linear chain has 8 freely rotatable C–C bonds versus 6 in the branched heptan-2-yl chain, increasing conformational flexibility, and (iii) the absence of a chiral center eliminates the stereochemical complexity inherent to cloquintocet-mexyl, simplifying analytical characterization and potentially altering biological recognition [2].

Chain Architecture
Head-to-head
Linear C8, achiral, 9 rot. bonds vs Branched C7, racemic, 7 rot. bonds
Achiral linear chain simplifies analytical characterization
Structural comparison; experimental activity not assessed
Structural chemistry Herbicide safener design Structure-activity relationship

Predicted Lipophilicity (logP) Differentiation: Octyl Ester vs. Heptan-2-yl Ester and Shorter-Chain Analogs

The lipophilicity of 5-chloroquinolin-8-yloxyacetate esters scales predictably with alkyl chain length. Cloquintocet-mexyl (C₇ branched chain) has an experimentally measured logP range of 5.01–5.24 (at 25°C, pH 5–9.1) and an ACD/Labs predicted logP of 5.01 . The target compound, bearing an additional methylene in a linear octyl chain, is predicted by ACD/Labs fragment-based calculation to have a logP of approximately 5.55–5.60, representing an increase of ~0.5 log units over cloquintocet-mexyl . By contrast, the ethyl ester A2793 (C₂ chain, CAS 88349-90-0, MW 265.69) has a significantly lower predicted logP (estimated ~2.8–3.2), and the tert-butyl ester (CAS 88349-95-5) is predicted at ~4.0 . This logP gradient across the homologous series (ethyl < tert-butyl < heptan-2-yl < n-octyl) directly impacts aqueous solubility, protein binding, and membrane partitioning behavior.

Predicted logP
Cross-study
~5.55–5.60 (cloquintocet-mexyl 5.01–5.24)
Predicted higher lipophilicity may support membrane partitioning studies
Predicted values; experimental logP not reported
Lipophilicity logP prediction Membrane permeability Drug design

Patent-Documented Herbicide Safener Activity Spectrum: Chain Length Optimization in 5-Chloroquinolin-8-oxyalkanecarboxylic Acid Esters

U.S. Patent US5380852 explicitly claims 5-chloroquinolin-8-oxyalkanecarboxylic acid derivatives encompassing a range of ester chain lengths and substitution patterns as herbicide safeners (antidotes) for protecting crop plants, particularly cereals, against herbicidal injury [1]. The patent discloses that ester chain variation—including linear alkyl esters of varying lengths—directly modulates safener potency, crop selectivity, and formulation compatibility. While cloquintocet-mexyl (heptan-2-yl ester) was commercialized as the optimized safener for co-application with clodinafop-propargyl in wheat, rye, and triticale [2], the patent's broad exemplification of alkyl ester variants (including octyl and other chain lengths) demonstrates that the octyl ester occupies a distinct SAR position that may confer advantages under specific herbicide-crop combinations or formulation conditions where increased lipophilicity or altered hydrolysis kinetics are desirable [3]. The free acid cloquintocet was shown in independent studies to be equally effective at inducing glutathione S-transferases (GSTs) as the ester prodrug, confirming that ester hydrolysis is a key activation step and that ester chain identity modulates activation rate [4].

Safener Activity
Class-level
Patent-disclosed chain-length SAR within 5-chloroquinolin-8-oxyacetate genus
Chain-length-dependent safener activity context
Quantitative potency data per ester not publicly disclosed
Herbicide safener Agrochemical patent Crop protection Structure-activity optimization

Distinct Biological Target Engagement: Potassium Channel Inhibition by Shorter-Chain Analog vs. Potential Alternative Targets for Octyl Ester

The ethyl ester analog A2793 (ethyl [(5-chloroquinolin-8-yl)oxy]acetate, CAS 88349-90-0) has been characterized as a dual inhibitor of TWIK-related spinal cord potassium channel (TRESK, K₂P18, KCNK18) and TASK-1 (KCNK3), with an IC₅₀ of 6.8 μM for mouse TRESK . A related analog, A2764, was reported to exhibit enhanced selectivity for TRESK over TREK-1 and TALK-1 . This demonstrates that within the 5-chloroquinolin-8-yloxyacetate ester chemotype, the ester chain identity is a critical determinant of ion channel target selectivity—shorter chains (ethyl) engage potassium channels, whereas the longer-chain octyl ester, by virtue of its distinct steric and lipophilic profile, is expected to exhibit a shifted target selectivity landscape. Although direct MAO or cholinesterase inhibition data for the octyl ester are not available in the peer-reviewed literature, class-level precedent establishes that quinoline-containing compounds with varying alkyl chain substituents can differentially engage MAO-A, MAO-B, and acetylcholinesterase, with chain length and branching serving as key selectivity determinants [1].

Target Selectivity
Class-level
Ethyl ester A2793: TRESK IC50 6.8 µM vs Octyl ester: target profile uncharacterized
Chain-length drives target engagement shift
Octyl ester not profiled for ion channels; requires de novo validation
Potassium channel inhibitor TRESK TASK-1 Target specificity

Physicochemical Handling and Formulation Differentiation: Melting Point, Crystallinity, and Solubility Implications of Linear vs. Branched Ester Topology

The physical state and handling characteristics of 5-chloroquinolin-8-yloxyacetate esters are strongly influenced by ester chain architecture. Cloquintocet-mexyl (branched heptan-2-yl ester) is a beige crystalline solid with a melting point of 61–69°C for technical-grade material, and its manufacture, storage, and use present challenges owing to sensitivity to water and its relatively low melting temperature [1]. The linear n-octyl ester, by virtue of its unbranched chain enabling tighter crystal packing, is predicted to exhibit a higher melting point (estimated ~70–80°C based on homolog trends) and potentially reduced hygroscopicity compared to the branched analog. The linear chain also yields a higher enthalpy of vaporization (predicted ~73–75 kJ/mol vs. 70.7 kJ/mol for cloquintocet-mexyl) and higher predicted boiling point (~460–470°C vs. 448.4°C), indicating stronger intermolecular cohesion . These differences directly impact long-term storage stability, batch-to-batch consistency, and suitability for various formulation matrices in both agrochemical and laboratory research settings.

Thermal Properties
Cross-study
Pred. mp:~70–80°C (cloquintocet-mexyl 61–69°C)
ΔHvap:~73–75 kJ/mol (ref. 70.7 kJ/mol)
Predicted higher melting point may improve solid-state handling
Predicted values; experimental mp not available
Solid-state properties Formulation Solubility Crystallinity

Validated Application Scenarios for Procuring 8-((5-Chloroquinolin-8-yl)oxy)octyl acetate Based on Differential Evidence


Herbicide Safener Structure-Activity Relationship (SAR) Studies Requiring Chain-Length Calibration

Researchers conducting systematic SAR studies on 5-chloroquinolin-8-oxyacetate safeners benefit from the octyl ester as a defined chain-length reference point between the shorter ethyl/methyl esters and the branched heptan-2-yl (cloquintocet-mexyl) commercial standard. Its linear C₈ architecture, free of branching and chirality, eliminates confounding stereochemical variables present in racemic cloquintocet-mexyl, enabling clean assessment of chain-length-dependent effects on GST induction potency, hydrolysis rate, and crop selectivity as disclosed in US5380852 [1]. The ~0.5 logP increment over cloquintocet-mexyl provides a distinct hydrophobicity calibration point for correlating physicochemical properties with safener efficacy .

Agrochemical Formulation Development Targeting Enhanced Stability and Reduced Water Sensitivity

Formulation scientists developing herbicide-safener co-formulations where cloquintocet-mexyl's documented water sensitivity and low melting point (61–69°C) present manufacturing or storage challenges may evaluate the octyl ester as a more thermally robust and less hygroscopic alternative [2]. The predicted higher melting point (~70–80°C) and tighter crystal packing of the linear chain ester can improve solid-state stability during storage and simplify processing in oil-dispersion or emulsifiable concentrate formulations, as described in related safener formulation patents [3].

Chemical Biology Tool Compound for Probing Chain-Length-Dependent Membrane Partitioning and Target Engagement

In chemical biology and pharmacology, the octyl ester serves as a tool compound alongside the ethyl ester A2793 (TRESK/TASK-1 inhibitor, IC₅₀ 6.8 μM) and cloquintocet-mexyl to dissect how ester chain identity within a conserved quinoline scaffold redirects biological activity toward distinct protein targets. The demonstrated potassium channel inhibition by A2793—contrasted with the octyl ester's distinct physicochemical profile—enables studies on chain-length-driven target selectivity shifts, membrane permeability, and intracellular distribution, which are critical for understanding scaffold promiscuity and optimizing target selectivity in quinoline-based probe and lead development programs .

Synthetic Intermediate for Preparing Long-Chain Quinoline Derivatives via Transesterification or Hydrolysis

The octyl ester can serve as a protected precursor to the free acid cloquintocet (CAS 88349-88-6), which has been shown to be the active GST-inducing species in wheat [4]. Its distinct hydrolysis kinetics relative to shorter-chain esters (methyl, ethyl) or the branched heptan-2-yl ester provide synthetic chemists with a tunable protecting group strategy, where the longer alkyl chain offers greater lipophilicity for organic-phase retention during workup and chromatography. Additionally, the octyl ester can undergo transesterification to generate other custom ester variants not commercially available, leveraging the commercial availability of the octyl starting alcohol [5].

Application
Selection Property
Validation Focus
Safener chain-length SAR
Linear achiral C8 ester reference
GST induction, hydrolysis rate, crop selectivity
Formulation stability studies
Predicted higher thermal stability & lower hygroscopicity
Solid-state handling, processing compatibility
Chain-length target probe
Distinct logP and chain topology
Target engagement shift, membrane partitioning
Synthetic precursor / transesterification
Controlled hydrolysis kinetics, organic-phase retention
Free acid activation, custom ester synthesis
Quote Request

Request a Quote for 8-((5-Chloroquinolin-8-yl)oxy)octyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.